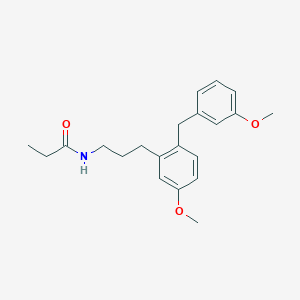
4-(2,2-dimethylpropyl) 2-propyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “PMID12470711C3” is a small molecular drug with a molecular weight of 295.37. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has been the subject of extensive research due to its unique properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “PMID12470711C3” involves a series of chemical reactions that require precise conditions The preparation method typically includes the dissolution of the compound in a mixed solvent of dichloromethane and methanolThis process results in the formation of composite particles, which are then collected and encapsulated to obtain the final product .
Industrial Production Methods: Industrial production of “PMID12470711C3” follows a similar process but on a larger scale. The use of high-pressure homogenizers and advanced chromatography techniques, such as hydrophobic interaction chromatography and ion exchange chromatography, ensures the high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: “PMID12470711C3” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving “PMID12470711C3” include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving “PMID12470711C3” depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and bioavailability, making them suitable for various applications.
Wissenschaftliche Forschungsanwendungen
“PMID12470711C3” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processes. In biology, the compound is studied for its potential effects on cellular processes and its role in signal transduction pathways. In medicine, “PMID12470711C3” is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Additionally, the compound has industrial applications, such as in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of “PMID12470711C3” involves its interaction with specific molecular targets and pathways. The compound binds to its target, causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This signaling activates a phosphatidylinositol-calcium second messenger system, which modulates the activity of downstream effectors. These effects contribute to the compound’s therapeutic potential and its role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
“PMID12470711C3” is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include those with comparable molecular weights and functional groups, such as other small molecular drugs used in therapeutic applications. “PMID12470711C3” stands out due to its enhanced stability, bioavailability, and potential therapeutic benefits .
Eigenschaften
Molekularformel |
C16H25NO4 |
|---|---|
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
4-O-(2,2-dimethylpropyl) 2-O-propyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-7-8-20-15(19)13-10(2)12(11(3)17-13)14(18)21-9-16(4,5)6/h17H,7-9H2,1-6H3 |
InChI-Schlüssel |
JFOGEVBSXYRAFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(C(=C(N1)C)C(=O)OCC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



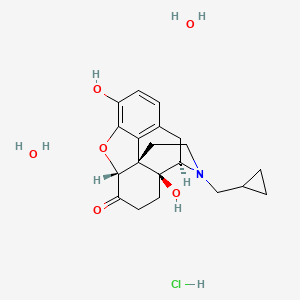
![[(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide](/img/structure/B10770158.png)
![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770165.png)
![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770171.png)
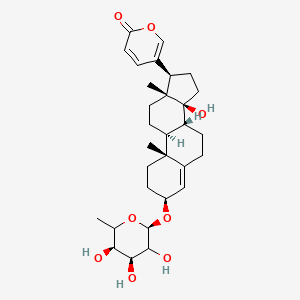
![5-[(10R,13R,14S)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770182.png)
![(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile](/img/structure/B10770186.png)
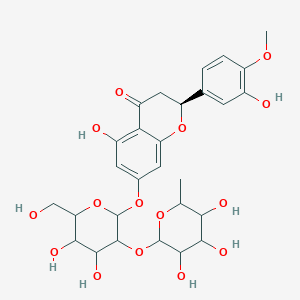
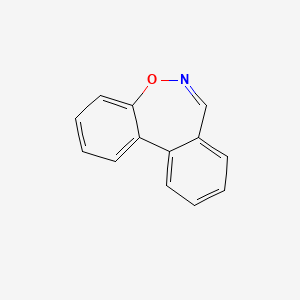
![3-[1-Butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]-1-{4-[(dimethylamino)methyl]-2,6-bis(propan-2-yl)phenyl}urea hydrochloride](/img/structure/B10770228.png)
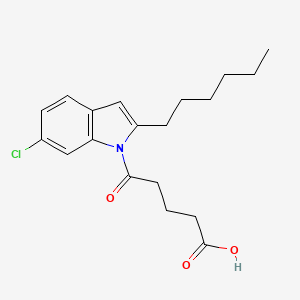
![(7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770244.png)
![[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B10770247.png)
